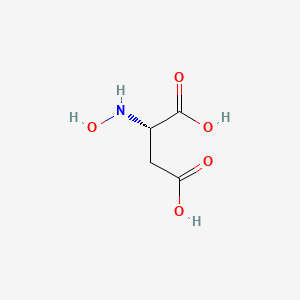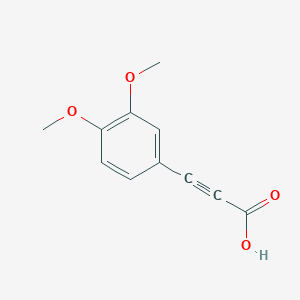
Hydroxyaspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyaspartic acid is a natural product found in Medicago sativa and Trifolium pratense with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Hydroxyaspartic acid derivatives are used in various microorganisms and fungi, and their biological importance and potential utility as a multifunctional building block in organic syntheses have led to the development of short-step, asymmetric synthetic routes for these derivatives. A key process in these syntheses involves utilizing the phenyl group as a masked carboxylic acid synthon, which is essential for constructing the complete structural framework of the compound (Khalaf & Datta, 2008). Similarly, the synthesis of d-threo-hydroxyaspartic acid, which is orthogonally protected and compatible with Fmoc solid-phase peptide synthesis, starts from (2R,3R)-dimethyltartrate. The differentiation of the two acidic functions in this process is a key step, allowing the preparation of (2R,3R)-Fmoc-β-hydroxyaspartic α-allyl ester (Bruno & Nicolas, 2013).
Biomedical Applications
Hydroxyapatite nanoparticles, modified with carboxylic acids, have been studied for their interaction with osteoblast cells. The surface charge of these nanoparticles can be manipulated to influence cellular uptake and biocompatibility, which is crucial for applications in bone tissue engineering (Chen et al., 2011). The development of aspartic acid ligation for peptide cyclization, based on a mechanism analogous to serine/threonine ligation, is another application. This process is used in the synthesis of cyclic peptides, where the γ-hydroxyl group triggers ring-chain tautomerization, demonstrating the versatility of hydroxyaspartic acid in peptide chemistry (Ci Xu et al., 2018).
Material Science and Nanotechnology
In material science, hydroxyaspartic acid derivatives have been used to modify starch, resulting in novel hydrogels with temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels, characterized by various analytical techniques, show potential as carriers in delivery systems (Vakili & Rahneshin, 2013). Furthermore, hydroxyapatite nanoparticles synthesized by an ultrasonic assisted method have been reported, showing potential in various biomedical applications due to their bioactivity and biocompatibility. The crystallinity and size of these nanoparticles can be controlled, providing a pathway to obtain nano-sized hydroxyapatite with suitable size and morphology (Gopi et al., 2012).
Propiedades
Número CAS |
90625-36-8 |
|---|---|
Fórmula molecular |
C4H7NO5 |
Peso molecular |
149.1 g/mol |
Nombre IUPAC |
(2S)-2-(hydroxyamino)butanedioic acid |
InChI |
InChI=1S/C4H7NO5/c6-3(7)1-2(5-10)4(8)9/h2,5,10H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 |
Clave InChI |
YDBVAWZTOAZPTJ-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NO)C(=O)O |
SMILES |
C(C(C(=O)O)NO)C(=O)O |
SMILES canónico |
C(C(C(=O)O)NO)C(=O)O |
Secuencia |
X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Methoxybenzo[b]thiophene-2,3-dione](/img/structure/B1621887.png)
![3-[(1-Methyl-3-phenylpropyl)amino]propionitrile](/img/structure/B1621888.png)
![2-[2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoylamino]acetic acid](/img/structure/B1621889.png)
![[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid](/img/structure/B1621891.png)



